molecular formula C16H24N2O3S B296485 N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

Katalognummer B296485
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: DQQCMZHYVJGKSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of malignant B cells. By inhibiting BTK, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide blocks downstream signaling pathways, leading to apoptosis and decreased proliferation of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition to its anti-cancer effects, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide is its specificity for BTK, which reduces the risk of off-target effects. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration and chronic dosing. However, one of the limitations of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. This may limit its efficacy in certain patient populations and may require higher doses or combination therapy.

Zukünftige Richtungen

There are several potential future directions for the development of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the combination of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide with other anti-cancer agents, such as venetoclax or checkpoint inhibitors, to enhance its therapeutic efficacy. Another area of interest is the evaluation of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide in combination with other targeted therapies, such as PI3K inhibitors or EZH2 inhibitors, to overcome resistance mechanisms and improve patient outcomes. Finally, there is a need for further preclinical and clinical studies to better understand the optimal dosing, patient selection, and safety profile of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide.

Synthesemethoden

The synthesis of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzamide moiety, which is achieved through a Buchwald-Hartwig coupling reaction between an aryl bromide and an amine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased proliferation of malignant B cells. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib.

Eigenschaften

Molekularformel

C16H24N2O3S

Molekulargewicht

324.4 g/mol

IUPAC-Name

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C16H24N2O3S/c1-18(22(2,20)21)15-11-9-13(10-12-15)16(19)17-14-7-5-3-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,17,19)

InChI-Schlüssel

DQQCMZHYVJGKSU-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

Kanonische SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.